tert-Butyl N-{4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbamate tert-Butyl N-{4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16518690
InChI: InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-13-9-20-8-12(13)10-4-6-11(7-5-10)16(17,18)19/h4-7,12-13,20H,8-9H2,1-3H3,(H,21,22)
SMILES:
Molecular Formula: C16H21F3N2O2
Molecular Weight: 330.34 g/mol

tert-Butyl N-{4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbamate

CAS No.:

Cat. No.: VC16518690

Molecular Formula: C16H21F3N2O2

Molecular Weight: 330.34 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-{4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbamate -

Specification

Molecular Formula C16H21F3N2O2
Molecular Weight 330.34 g/mol
IUPAC Name tert-butyl N-[4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-13-9-20-8-12(13)10-4-6-11(7-5-10)16(17,18)19/h4-7,12-13,20H,8-9H2,1-3H3,(H,21,22)
Standard InChI Key TZTDXEAWMSGECI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, tert-butyl N-[4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]carbamate, reflects its stereochemical complexity. Key identifiers include:

PropertyValue
Molecular FormulaC16H21F3N2O2\text{C}_{16}\text{H}_{21}\text{F}_{3}\text{N}_{2}\text{O}_{2}
Molecular Weight330.34 g/mol
CAS Number1212404-61-9
InChI KeyTZTDXEAWMSGECI-UHFFFAOYSA-N
SMILESO=C(OC(C)(C)C)NC1CNCC1C2=CC=C(C(F)(F)F)C=C2

The trifluoromethyl (-CF3_3) group at the para position of the phenyl ring enhances lipophilicity and metabolic stability, while the Boc group protects the amine functionality during synthetic workflows .

Physicochemical Properties

Critical physicochemical parameters include:

  • LogP: 2.94, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Polar Surface Area: 50 Ų, suggesting favorable solubility in polar solvents .

  • Rotatable Bonds: 5, contributing to conformational flexibility .

  • Hydrogen Bond Donors/Acceptors: 2 donors and 2 acceptors, enabling interactions with biological targets .

These properties align with its applications in central nervous system (CNS) drug development, where balanced hydrophobicity and hydrogen-bonding capacity are essential.

Synthesis and Characterization

Synthetic Routes

While explicit protocols are proprietary, general strategies involve:

  • Pyrrolidine Core Formation: Cyclization of γ-amino alcohols or reductive amination of diketones to construct the pyrrolidine ring.

  • Trifluoromethylphenyl Incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the -CF3_3 group.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate to shield the amine group, facilitating subsequent functionalization.

The trans isomer (CAS: 1260616-57-6) is often isolated via chiral chromatography or asymmetric catalysis, as stereochemistry influences biological activity.

Analytical Characterization

Advanced techniques validate purity and structure:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry and Boc-group integrity.

  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (330.34 Da) .

  • X-ray Crystallography: Resolves stereochemical configuration, critical for enantioselective synthesis.

Pharmaceutical Applications

Neurological Drug Development

The compound’s ability to cross the blood-brain barrier makes it a key intermediate in CNS therapeutics:

  • Dopamine Receptor Modulators: Derivatives show affinity for D2_2/D3_3 receptors, potential in treating Parkinson’s disease.

  • Serotonin Reuptake Inhibitors: Structural analogs are explored for antidepressant activity.

Enzyme Inhibition Studies

In biochemical research, it inhibits:

  • Monoamine Oxidase (MAO): IC50_{50} values < 1 μM in preliminary assays, suggesting antidepressive potential.

  • Cytochrome P450 Enzymes: Modulates drug metabolism pathways, aiding pharmacokinetic studies.

Agricultural Chemistry

Pesticide Stabilization

The Boc-protected amine enhances agrochemical stability:

  • Herbicide Formulations: Improves half-life of glyphosate analogs under field conditions.

  • Systemic Absorption: The -CF3_3 group increases xylem mobility, enhancing pesticide delivery.

Material Science Innovations

Fluorinated Polymers

Incorporation into polymers confers:

  • Thermal Stability: Degradation temperatures exceed 300°C, suitable for high-performance plastics.

  • Chemical Resistance: Inertness to acids/bases enables use in corrosive environments.

Future Research Directions

Therapeutic Optimization

  • Pharmacokinetics: Studies on bioavailability and half-life in preclinical models.

  • Targeted Drug Delivery: Conjugation with nanoparticles for site-specific action.

Sustainable Synthesis

  • Catalytic Asymmetric Routes: Developing earth-abundant metal catalysts to reduce costs.

  • Green Solvents: Replacing dichloromethane with cyclopentyl methyl ether (CPME) in Boc protection.

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